molecular formula C16H13N3O2 B8790333 N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No.: B8790333
M. Wt: 279.29 g/mol
InChI Key: CSFXOQADBBGFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a chemical compound with the molecular formula C11H11N3O2 It is known for its unique structure, which includes a phthalazinone moiety linked to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide typically involves the reaction of phthalazinone derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the benzamide group in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted benzamide derivatives .

Scientific Research Applications

N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide can be compared with other similar compounds, such as:

  • N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide
  • Benzamide, 5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluoro-N,N-dimethyl-

These compounds share structural similarities but differ in their specific functional groups and properties. This compound is unique due to its specific benzamide linkage and the presence of the phthalazinone moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H13N3O2/c20-15(11-6-2-1-3-7-11)17-10-14-12-8-4-5-9-13(12)16(21)19-18-14/h1-9H,10H2,(H,17,20)(H,19,21)

InChI Key

CSFXOQADBBGFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (5.9 ml, 42 mmol) was added dropwise to a stirred suspension of 4-aminomethyl-2H-phthalazin-1-one hydrochloride (Geterotsikl. Soedin, 1972, (9), 15) (3.00 g, 14.2 mmol) in DMF (150 ml) at room temperature under nitrogen. The mixture was stirred for 1.5 h before the addition of benzoyl chloride (2.5 ml, 22 mmol) and then stirred at room temperature overnight. The reaction mixture was filtered and water added to the filtrate to form a solid. The mixture was cooled and the solid collected by filtration, washed successively with diethyl ether and isohexane, and dried in vacuo to give the title-compound (3.18 g, 80%), 1H NMR (360 MHZ, d6-DMSO) δ 4.81 (2H, d, J=5.6 Hz, CH2), 7.43-7.53 (3H, m, 3 of Ar—H), 7.83-7.96 (4H, m, 4 of Ar—H), 8.08 (1H, d, J=7.9 Hz, Ar—H), 8.28 (1H, dd, J=7.8 and 1.2 Hz, Ar—H), 8.98 (1H, br s, NH), 12.62 (1H, s NH).
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
80%

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